molecular formula C14H19F2NO2S B263569 N-cyclooctyl-2,6-difluorobenzenesulfonamide

N-cyclooctyl-2,6-difluorobenzenesulfonamide

Cat. No. B263569
M. Wt: 303.37 g/mol
InChI Key: FFKGXDLHTAHIAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclooctyl-2,6-difluorobenzenesulfonamide, also known as RWJ-67657, is a selective antagonist of the P2X3 receptor. This receptor is involved in the transmission of pain signals, making RWJ-67657 a potential target for pain management. In

Scientific Research Applications

N-cyclooctyl-2,6-difluorobenzenesulfonamide has been extensively studied for its potential use in pain management. It has been shown to be effective in reducing pain in animal models of inflammatory and neuropathic pain. Additionally, this compound has been investigated for its potential use in treating bladder pain syndrome and cough.

Mechanism of Action

N-cyclooctyl-2,6-difluorobenzenesulfonamide is a selective antagonist of the P2X3 receptor, which is involved in the transmission of pain signals. By blocking this receptor, this compound can reduce pain signals sent to the brain.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in animal models of inflammatory and neuropathic pain. It has also been shown to reduce bladder pain and cough in animal models. Additionally, this compound has been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclooctyl-2,6-difluorobenzenesulfonamide in lab experiments is its selectivity for the P2X3 receptor, which allows for more specific targeting of pain signals. However, one limitation is that it has only been studied in animal models, and its effectiveness in humans is still unknown.

Future Directions

There are several future directions for research on N-cyclooctyl-2,6-difluorobenzenesulfonamide. One area of interest is its potential use in treating chronic pain in humans. Additionally, researchers are investigating the potential of combining this compound with other pain medications to enhance its effectiveness. Finally, there is interest in exploring the potential use of this compound in treating other conditions, such as itch and migraine.

Synthesis Methods

N-cyclooctyl-2,6-difluorobenzenesulfonamide was first synthesized by researchers at Johnson & Johnson Pharmaceutical Research and Development. The synthesis method involves the reaction of cyclooctylamine with 2,6-difluorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain this compound.

properties

Molecular Formula

C14H19F2NO2S

Molecular Weight

303.37 g/mol

IUPAC Name

N-cyclooctyl-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C14H19F2NO2S/c15-12-9-6-10-13(16)14(12)20(18,19)17-11-7-4-2-1-3-5-8-11/h6,9-11,17H,1-5,7-8H2

InChI Key

FFKGXDLHTAHIAM-UHFFFAOYSA-N

SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=C(C=CC=C2F)F

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.